6-bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one
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Overview
Description
6-Bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one is a heterocyclic compound with a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one typically involves the bromination of 3,4-dihydro-1,8-naphthyridin-2(1H)-one. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or neutral conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 6-bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one
- 8-Bromo-3,4-dihydro-1H-1,6-naphthyridin-2-one
- 6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine
Uniqueness
6-Bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H7BrN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h3-4,6H,1-2H2 |
InChI Key |
ZPEGTPQFMUUZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C(C1=O)C=C(C=N2)Br |
Origin of Product |
United States |
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